

cross-reactivity of KRAS G12C inhibitor 45 with other RAS isoforms

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Compound of Interest

Compound Name: KRAS G12C inhibitor 45

Cat. No.: B12421201

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As a specific KRAS G12C inhibitor designated "45" could not be identified in the provided search results, this guide will focus on the cross-reactivity profiles of well-characterized and clinically relevant KRAS G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), with other RAS isoforms. This comparative guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and pathway visualizations to understand the selectivity of these targeted therapies.

Cross-Reactivity of KRAS G12C Inhibitors with other RAS Isoforms

KRAS, NRAS, and HRAS are three distinct but highly homologous RAS proto-oncogenes. While KRAS G12C inhibitors are designed to specifically target the cysteine residue present in the G12C mutant of KRAS, their potential interaction with other RAS isoforms is a critical aspect of their preclinical and clinical evaluation. High selectivity for KRAS G12C is desirable to minimize off-target effects and potential toxicities.

Quantitative Comparison of Inhibitor Selectivity

The selectivity of KRAS G12C inhibitors is often determined by comparing their inhibitory activity (e.g., IC₅₀ or KD values) against KRAS G12C versus other RAS isoforms (wild-type KRAS, HRAS, NRAS) and other common KRAS mutants. The following tables summarize the available data for prominent KRAS G12C inhibitors.

Inhibitor	Target	Assay Type	IC50 (nM)	Reference
Sotorasib (AMG 510)	KRAS G12C	Biochemical Activity	8.88	[1] [2]
KRAS (WT)	Biochemical Activity	>100,000	[1] [2]	
KRAS G12D	Biochemical Activity	>100,000	[1] [2]	
KRAS G12V	Biochemical Activity	>100,000	[1] [2]	
Adagrasib (MRTX849)	KRAS G12C	Biochemical Binding (KD)	9.59	[1] [2]
KRAS (WT)	Biochemical Binding (KD)	No binding up to 20 μ M	[1] [2]	
KRAS G12D	Biochemical Binding (KD)	No binding up to 20 μ M	[1] [2]	
KRAS G12V	Biochemical Binding (KD)	No binding up to 20 μ M	[1] [2]	
MRTX1133	KRAS G12D	Biochemical Activity	0.14	[1] [2]
KRAS (WT)	Biochemical Activity	5.37	[1] [2]	
KRAS G12C	Biochemical Activity	4.91	[1] [2]	
KRAS G12V	Biochemical Activity	7.64	[1] [2]	

Note: Some studies indicate that certain KRAS G12C inhibitors, like sotorasib, can also potently inhibit NRAS G12C and HRAS G12C due to the high sequence similarity.[\[3\]](#)

Experimental Protocols

The assessment of inhibitor cross-reactivity relies on a variety of biochemical and cell-based assays.

Biochemical Assays

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Based Nucleotide Exchange Assay:

- Principle: This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the RAS protein. The assay monitors the binding of a fluorescently labeled GTP analog to the RAS protein.
- Protocol:
 - Recombinant KRAS protein (wild-type or mutant) is incubated with the test inhibitor at various concentrations.
 - A fluorescently labeled, non-hydrolyzable GTP analog (e.g., GTP-DY-647P1) and a guanine nucleotide exchange factor (GEF), such as SOS1, are added to the reaction.
 - The binding of the fluorescent GTP analog to RAS brings a donor fluorophore on RAS into proximity with an acceptor fluorophore on the GTP analog, resulting in a FRET signal.
 - The signal is measured over time using a plate reader capable of TR-FRET detection.
 - IC50 values are calculated by plotting the inhibition of the FRET signal against the inhibitor concentration.[4]

2. Thermal Shift Assay (TSA):

- Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. Inhibitor binding typically stabilizes the protein, leading to an increase in its melting temperature (T_m).
- Protocol:
 - Recombinant RAS protein is mixed with a fluorescent dye that binds to unfolded proteins.

- The test inhibitor is added to the protein-dye mixture.
- The temperature is gradually increased, and the fluorescence is monitored.
- As the protein unfolds, the dye binds, and the fluorescence signal increases.
- The T_m is the temperature at which 50% of the protein is unfolded. A shift in T_m in the presence of the inhibitor indicates binding.^[5]

Cellular Assays

1. Target Engagement Assays:

- Principle: These assays confirm that the inhibitor binds to its intended target within a cellular context.
- Protocol (based on cellular thermal shift):
 - Intact cells expressing the target RAS isoform are treated with the inhibitor or a vehicle control.
 - The cells are then subjected to a brief heat shock at a specific temperature.
 - Cells are lysed, and the soluble fraction of the target protein is quantified by methods such as Western blotting or ELISA.
 - Inhibitor binding stabilizes the protein, resulting in more soluble protein remaining after the heat shock compared to the control.^{[1][2]}

2. Downstream Signaling Pathway Inhibition Assays:

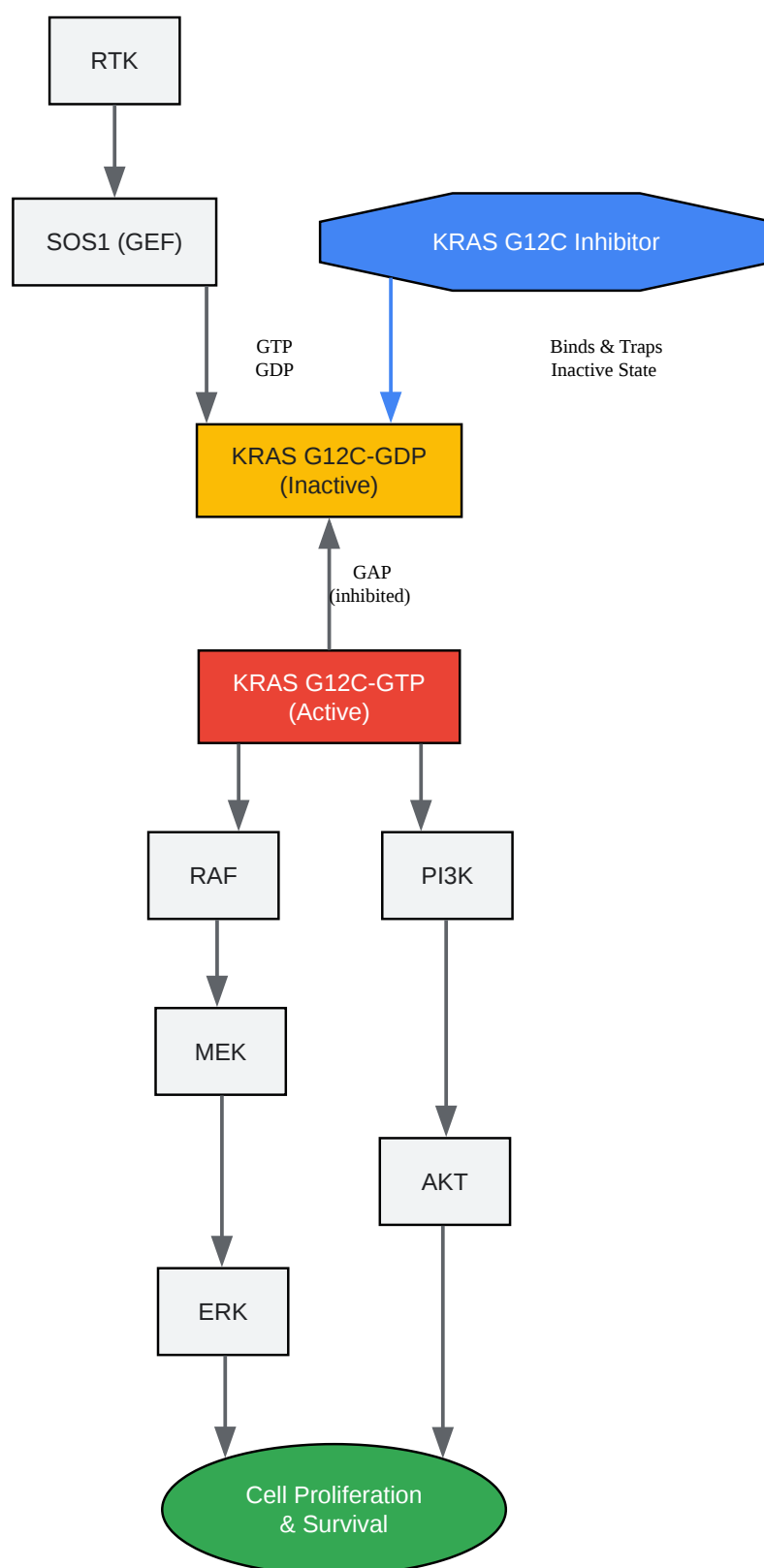
- Principle: These assays measure the inhibitor's effect on the signaling pathways downstream of RAS, such as the MAPK pathway.
- Protocol (e.g., phospho-ERK quantification):
 - Cancer cell lines with the relevant RAS mutation are treated with the inhibitor at various concentrations.

- After a defined incubation period, the cells are lysed.
- The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using techniques like Western blotting, ELISA, or high-content imaging.
- A reduction in the p-ERK/total ERK ratio indicates inhibition of the RAS-MAPK pathway.^[4]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

The following diagram illustrates the central role of KRAS in activating downstream signaling pathways that drive cell proliferation and survival. KRAS G12C inhibitors aim to block these oncogenic signals.

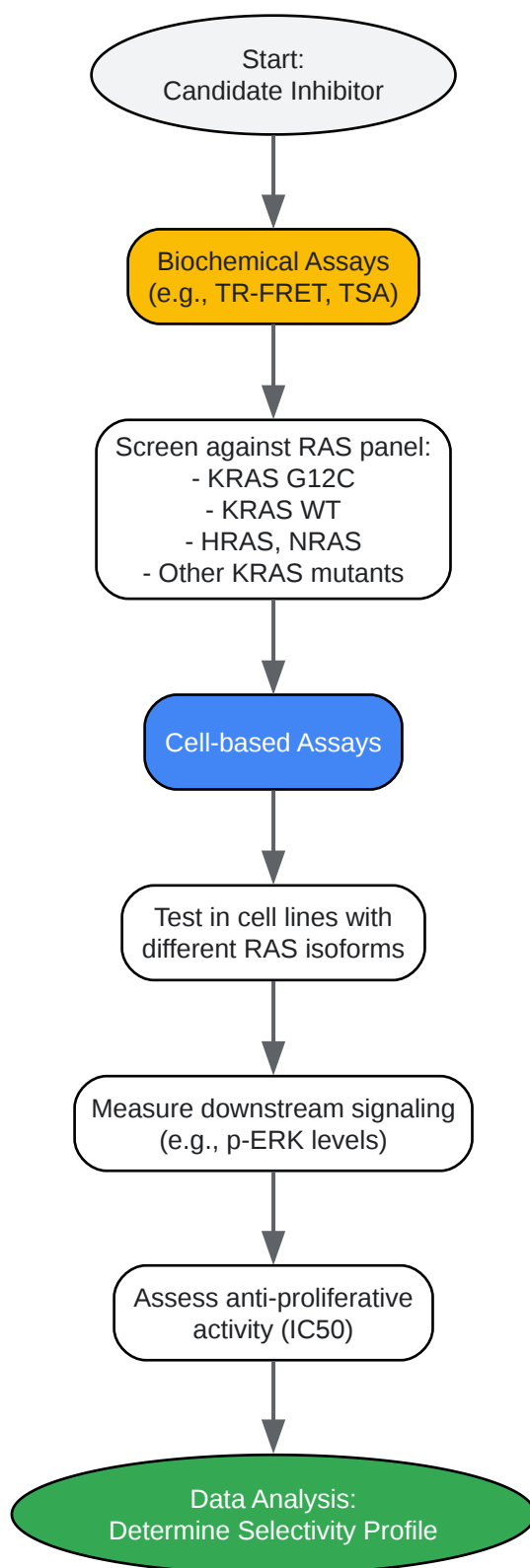


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Caption: KRAS G12C signaling pathway and point of intervention.

Experimental Workflow for Assessing Inhibitor Cross-Reactivity

This diagram outlines a typical workflow for evaluating the selectivity of a KRAS G12C inhibitor.



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Caption: Workflow for determining inhibitor selectivity.

In conclusion, while the specific "inhibitor 45" was not identified, the principles of assessing cross-reactivity for KRAS G12C inhibitors are well-established. Inhibitors like Sotorasib and Adagrasib demonstrate high selectivity for KRAS G12C over other RAS isoforms and mutants in a variety of biochemical and cellular assays. This selectivity is a key feature that has enabled their clinical development for the treatment of KRAS G12C-mutated cancers.

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